Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of multiple functional groups, including a bromo group, a fluoro group, a tert-butyl(dimethyl)silyl ether, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials, such as 6-bromoquinoline and tert-butyl(dimethyl)silyl chloride.
Formation of the Intermediate: The 6-bromoquinoline is first reacted with tert-butyl(dimethyl)silyl chloride in the presence of a base, such as imidazole, to form the tert-butyl(dimethyl)silyl ether intermediate.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoro group at the 7-position.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents, such as sodium borohydride.
Oxidation Reactions: The tert-butyl(dimethyl)silyl ether can be oxidized to the corresponding alcohol using oxidizing agents, such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate: Similar structure but with a chloro group instead of a bromo group.
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-chloro-4-oxoquinoline-3-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a carbonyl group.
Properties
Molecular Formula |
C23H33BrFNO4Si |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H33BrFNO4Si/c1-9-29-22(28)16-12-26(19-11-18(25)17(24)10-15(19)21(16)27)20(14(2)3)13-30-31(7,8)23(4,5)6/h10-12,14,20H,9,13H2,1-8H3 |
InChI Key |
ABRLFILUFAWDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)Br)F)C(CO[Si](C)(C)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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